molecular formula C11H19BN2O4S B568947 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1282530-99-7

1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B568947
CAS No.: 1282530-99-7
M. Wt: 286.153
InChI Key: HHCTVKKVTRICQK-UHFFFAOYSA-N
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Description

“1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is an organic compound with the CAS Number: 1282530-99-7 . It has a molecular weight of 286.16 and its IUPAC name is methyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl sulfone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19BN2O4S/c1-10(2)11(3,4)18-12(17-10)9-6-13-14(7-9)8-19(5,15)16/h6-7H,8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthetic Methodology and Structural Characterization :The compound 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, along with its derivatives, showcases a significant presence in scientific research primarily due to its structural uniqueness, which integrates a pyrazole heterocycle and borate functional group. The synthesis of these derivatives often involves nucleophilic substitution reactions, with the structural confirmation provided by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS). Additionally, the molecular structures are validated through single-crystal X-ray diffraction. Studies like those by Yang et al. (2021) and Liao et al. (2022) emphasize the consistency between the molecular structures deduced from density functional theory (DFT) calculations and the crystal structures determined through X-ray diffraction, reinforcing the reliability of these synthetic methodologies (Yang et al., 2021) (Liao et al., 2022).

Insights into Molecular Electrostatic Potential and Frontier Molecular Orbitals :In-depth DFT studies extend beyond structural elucidation, providing insights into molecular electrostatic potential and frontier molecular orbitals of these compounds. Such analyses are pivotal for understanding the intrinsic molecular structure characteristics and molecular conformations, which are crucial for potential applications in various fields including pharmaceuticals and materials science (Yang et al., 2021).

Photoluminescent Properties :Compounds like bis(pyrazol-1-yl)methane derivatives exhibit interesting photoluminescent properties. Studies on novel bis(pyrazol-1-yl)methane derivatives and their complexes, like those conducted by Wang et al. (2015), involve the synthesis, structural characterization, and exploration of their photoluminescent properties. Such research not only enriches the understanding of these compounds but also opens new avenues for their application in photoluminescent materials (Wang et al., 2015).

Potential in Coordination Chemistry :The versatility of pyrazole derivatives is further evidenced in coordination chemistry. Compounds such as those studied by Li et al. (2010) and Semeniuc et al. (2016) showcase how these derivatives can act as ligands, forming coordination polymers and complexes with various metals. These interactions not only reveal the complex binding patterns but also highlight the potential of these derivatives in creating novel materials with unique properties (Li et al., 2010) (Semeniuc et al., 2016).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Properties

IUPAC Name

1-(methylsulfonylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O4S/c1-10(2)11(3,4)18-12(17-10)9-6-13-14(7-9)8-19(5,15)16/h6-7H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCTVKKVTRICQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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